Glycine sodium

Catalog No.
S723782
CAS No.
6000-44-8
M.F
C2H5NNaO2
M. Wt
98.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine sodium

CAS Number

6000-44-8

Product Name

Glycine sodium

IUPAC Name

sodium 2-aminoacetate

Molecular Formula

C2H5NNaO2

Molecular Weight

98.06 g/mol

InChI

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);

InChI Key

HXFCUMCLVYNZDM-UHFFFAOYSA-N

SMILES

Array

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)O)N.[Na]

The exact mass of the compound Sodium glycinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium glycinate is the highly water-soluble sodium salt of the simplest amino acid, glycine. It is widely procured as a zero-volatility absorbent for carbon dioxide capture, a stoichiometric precursor for personal care surfactants, and a precision buffering agent in pharmaceutical formulations . Unlike free glycine, the pre-formed sodium salt provides immediate alkaline buffering capacity and exceptional aqueous solubility (>500 g/L at 20 °C) without requiring in-situ neutralization . Its ionic nature ensures negligible vapor pressure, making it a safer, non-volatile alternative to traditional alkanolamines in gas sweetening and industrial scrubbing applications [1].

Attempting to substitute pre-formed sodium glycinate with a generic mixture of free glycine and sodium hydroxide introduces significant process variability [1]. In-situ neutralization is exothermic and risks localized pH spikes or stoichiometric imbalances, leaving residual unreacted NaOH that can catalyze the degradation of sensitive active ingredients in cosmetic or pharmaceutical formulations [2]. Furthermore, substituting sodium glycinate with conventional liquid amines like monoethanolamine (MEA) in gas capture workflows exposes the process to high solvent volatility, toxic emissions, and rapid oxidative degradation under industrial flue gas conditions, leading to continuous solvent replacement costs [3].

Aqueous Solubility and Formulation Processability

Sodium glycinate exhibits an aqueous solubility exceeding 500 g/L at 20 °C, significantly outperforming free glycine, which is limited to approximately 200 g/L (20%) at 25 °C . Procuring the pre-formed sodium salt allows formulators to achieve highly concentrated solutions immediately, bypassing the time-intensive and exothermic in-situ neutralization process required when using free glycine and sodium hydroxide [1].

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound Data>500 g/L (Sodium glycinate)
Comparator Or Baseline~200 g/L (Free glycine)
Quantified Difference>2.5x higher baseline solubility
ConditionsStandard aqueous dissolution at ambient temperature

Eliminates the need for exothermic in-situ neutralization, reducing batch cycle times and preventing localized pH spikes in sensitive formulations.

Volatility and Solvent Loss in Gas Capture vs. MEA

In carbon capture and gas sweetening applications, sodium glycinate functions as an ionic amino acid salt with negligible vapor pressure, unlike monoethanolamine (MEA), which suffers from significant volatility and evaporative solvent loss [1]. The use of sodium glycinate eliminates toxic atmospheric emissions during the absorption cycle, drastically reducing the need for continuous solvent make-up and complex emission control systems [2].

Evidence DimensionSolvent volatility and evaporative loss
Target Compound DataNegligible vapor pressure (ionic salt)
Comparator Or BaselineHigh volatility (MEA)
Quantified DifferenceNear-zero evaporative loss compared to continuous MEA depletion
ConditionsIndustrial flue gas absorption cycles

Reduces operational expenditures (OPEX) by minimizing solvent make-up requirements and simplifying environmental compliance in gas scrubbing.

Oxidative Degradation Resistance in O2-Rich Environments

Aqueous amino acid salts like sodium glycinate demonstrate superior resistance to oxidative degradation compared to conventional alkanolamines [1]. While MEA rapidly degrades in the presence of oxygen and typical flue gas impurities, sodium glycinate maintains its structural integrity over extended absorption-desorption cycles, offsetting its higher regeneration energy requirements through an extended working lifespan [2].

Evidence DimensionOxidative degradation resistance
Target Compound DataHigh resistance to oxidation (Sodium glycinate)
Comparator Or BaselineRapid oxidative degradation (MEA)
Quantified DifferenceSignificantly extended sorbent lifespan in O2-rich environments
ConditionsContinuous CO2 absorption/desorption cycling with oxygen-rich flue gas

Justifies the selection of sodium glycinate for oxygen-rich gas streams where traditional amines would rapidly degrade and foul the system.

Zero-Volatility Carbon Dioxide (CO2) Capture

Leveraging its high CO2 absorption capacity and negligible vapor pressure, sodium glycinate is optimal for industrial flue gas scrubbing and closed-loop life support systems where toxic amine emissions and solvent loss from traditional MEA systems are unacceptable [1].

Precision Buffering in Pharmaceutical and Cosmetic Formulations

Utilizing its >500 g/L aqueous solubility, sodium glycinate serves as a highly soluble, stoichiometric buffer and surfactant precursor. It is preferred over free glycine mixtures because it avoids residual NaOH from in-situ neutralization, which could degrade active pharmaceutical ingredients or cause skin irritation .

Active Packaging for Food Preservation

Sodium glycinate is incorporated into agar-based biofilms or packaging sachets as a solid-state CO2 scavenger. It effectively extends the shelf life of respiring produce, such as strawberries and mushrooms, without introducing volatile chemicals into the food environment [2].

Physical Description

Dry Powder; Liquid
Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

98.02179768 Da

Monoisotopic Mass

98.02179768 Da

Heavy Atom Count

6

UNII

F6B979BV8Z

Sequence

G

Related CAS

56-40-6 (Parent)

MeSH Pharmacological Classification

Glycine Agents

Other CAS

6000-44-8

Wikipedia

Sodium glycinate

General Manufacturing Information

Textiles, apparel, and leather manufacturing
All Other Chemical Product and Preparation Manufacturing
Glycine, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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